molecular formula C15H16N6OS B3008992 2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2380194-89-6

2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole

Cat. No.: B3008992
CAS No.: 2380194-89-6
M. Wt: 328.39
InChI Key: DBCVECDONOZBHO-UHFFFAOYSA-N
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Description

2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure combining a thiophene ring, a pyridazine ring, a piperazine moiety, and an oxadiazole ring, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring, which can be achieved through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Formation of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents, such as hydrazine hydrate and carbon disulfide, to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or pyridazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, under reflux or room temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics, exploring its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology: Research includes its role as a biochemical probe to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Studied for its antibacterial properties.

Uniqueness

2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-2-13(23-9-1)12-3-4-14(18-17-12)21-7-5-20(6-8-21)10-15-19-16-11-22-15/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCVECDONOZBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CO2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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